Cerium stearate

Description

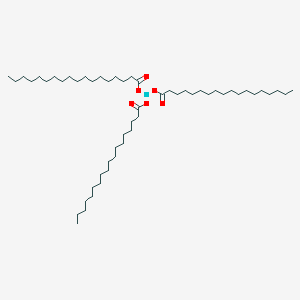

Structure

2D Structure

Properties

IUPAC Name |

cerium(3+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H36O2.Ce/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVVNGIPFPKDHO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105CeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064954 | |

| Record name | Cerium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10119-53-6, 14536-00-6 | |

| Record name | Octadecanoic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010119536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014536006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cerium(3+) stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S541N00JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cerium Stearate

Conventional Chemical Synthesis Routes

Traditional synthesis of cerium stearate (B1226849) often involves direct reactions between cerium salts or oxides and stearic acid or its salts. These methods are well-established and widely used for producing metallic soaps.

One common method for synthesizing cerium stearate involves the direct reaction of cerium oxide with stearic acid. wikipedia.org This process is typically carried out in an inert atmosphere to prevent oxidation and other unwanted side reactions. The reaction generally requires elevated temperatures, usually in the range of 100 to 200 °C, to proceed effectively. wikipedia.org

Table 1: Synthesis of this compound via Cerium Oxide and Stearic Acid

| Parameter | Condition |

| Reactants | Cerium Oxide, Stearic Acid |

| Atmosphere | Inert |

| Temperature | 100 - 200 °C |

| Product | This compound |

An alternative conventional route is the reaction between a soluble cerium salt, such as cerium nitrate, and an alkali metal stearate, like potassium stearate. wikipedia.org This metathesis reaction is typically performed in a solution, where the precipitation of the insoluble this compound drives the reaction to completion.

Table 2: Synthesis of this compound via Cerium Nitrate and Potassium Stearate

| Parameter | Condition |

| Reactants | Cerium Nitrate, Potassium Stearate |

| Reaction Type | Metathesis (Precipitation) |

| Product | This compound |

Direct precipitation is a versatile method for synthesizing cerium compounds, where precise control of pH and temperature is crucial for determining the final product's characteristics. In the synthesis of cerium-based nanoparticles, for instance, a constant pH is often maintained during the precipitation process. scielo.org.mx For example, in the synthesis of cerium oxide nanoparticles via a precipitation route, a pH of 6 was maintained. scielo.org.mxnih.gov

Temperature also plays a significant role. Studies on the synthesis of cerium oxide have shown that calcination temperatures influence the crystallinity and crystal size of the resulting particles. researchgate.net For instance, increasing the calcination temperature from 500 to 700°C has been shown to increase the crystallinity and crystal size of CeO2. researchgate.net While these examples pertain to cerium oxide, the principles can be applied to the precipitation of this compound, where controlling pH and temperature can influence particle size, morphology, and purity. The precipitation of this compound is typically achieved by reacting an aqueous solution of a cerium salt with a solution of a stearate salt, with careful adjustment of pH to ensure complete precipitation.

Advanced Fabrication Techniques

More recent developments in materials science have led to advanced fabrication techniques for producing this compound with tailored properties for specific applications.

Solid-state synthesis involves the reaction of solid reactants at elevated temperatures. This method is often used to produce inorganic compounds and materials. Research on the synthesis of nanocrystalline cerium carbonate has demonstrated the feasibility of solid-state chemical reactions. researchgate.net These studies have shown that reaction conditions such as the ratio of reactants, the addition of inert substances, and grinding time can significantly influence the morphology and particle size of the final product. researchgate.net This approach, while demonstrated for cerium carbonate, presents a potential route for the solvent-free synthesis of this compound by reacting a solid cerium precursor with solid stearic acid under controlled thermal and mechanical conditions.

Aqueous precipitation is a common and cost-effective method for producing nanoparticles. scielo.org.mx This technique involves the formation of a solid product from a solution. The synthesis of ceria nanoparticles has been successfully achieved through aqueous precipitation from a cerium nitrate solution. researchgate.net This method allows for the production of highly stable aqueous suspensions of nanocrystals at room temperature. researchgate.net For the synthesis of this compound, this would involve the controlled precipitation from an aqueous solution containing cerium ions and stearate ions, potentially with the use of dispersing agents to control particle size and aggregation. researchgate.net

Thermokinetic and Mechanistic Aspects of Formation Reactions

The thermokinetics of the formation reaction of cerium(III) stearate have been investigated through microcalorimetry. researchgate.netakjournals.com These studies provide fundamental data on the reaction's behavior under varying temperatures, specifically within the range of 44-55°C. akjournals.com

The rate constant for the formation of this compound has been determined as part of a comprehensive thermokinetic study. akjournals.com This constant is essential for quantifying the speed of the reaction under specific temperature conditions.

Kinetic parameters, including the activation energy and the pre-exponential factor, have been calculated for the synthesis reaction of this compound. akjournals.com These parameters are derived from the experimental data and are crucial for understanding the temperature dependence of the reaction rate.

The reaction order for the formation of this compound has been established through thermokinetic analysis. akjournals.com This helps in defining the mathematical relationship between the concentration of reactants and the reaction rate.

The thermodynamic profile of this compound formation has been characterized by determining key parameters. akjournals.com The enthalpy of the reaction has been measured, alongside thermodynamic activation parameters such as activation enthalpies, activation entropies, and activation free energies. akjournals.com

Interactive Table: Investigated Thermokinetic and Thermodynamic Parameters

| Parameter Type | Specific Parameter | Status | Temperature Range | Source(s) |

|---|---|---|---|---|

| Thermodynamic | Enthalpy of Reaction | Investigated | 44-55°C | akjournals.com |

| Thermodynamic | Activation Enthalpy | Investigated | 44-55°C | akjournals.com |

| Thermodynamic | Activation Entropy | Investigated | 44-55°C | akjournals.com |

| Thermodynamic | Activation Free Energy | Investigated | 44-55°C | akjournals.com |

| Kinetic | Rate Constant | Investigated | 44-55°C | akjournals.com |

| Kinetic | Activation Energy | Investigated | 44-55°C | akjournals.com |

| Kinetic | Pre-exponential Factor | Investigated | 44-55°C | akjournals.com |

| Kinetic | Reaction Order | Investigated | 44-55°C | akjournals.com |

Purity Enhancement and Process Optimization Strategies

Achieving high purity in the final this compound product is critically dependent on the purity of the initial reactants. google.commdpi.com Therefore, a key strategy for process optimization involves the purification of the cerium source. Techniques such as solvent extraction can be employed to separate cerium from other rare earth elements and associated materials, ensuring a high-purity cerium salt precursor for the synthesis reaction. google.com The extraction of tetravalent cerium from an acid solution using a substantially water-immiscible alkyl phosphate is one such effective method. google.com

Furthermore, control over the reaction conditions during synthesis is crucial. The reaction of cerium oxide with stearic acid to form this compound is typically conducted in an inert atmosphere at temperatures between 100 and 200 °C. wikipedia.org The use of an inert atmosphere is a vital process optimization step to prevent unwanted side reactions, such as oxidation, which could lead to impurities in the final product.

Advanced Characterization Techniques for Cerium Stearate Systems

Spectroscopic Analysis of Chemical Structure and Bonding

Spectroscopic methods are pivotal in elucidating the molecular structure and the nature of chemical bonds within cerium stearate (B1226849). These techniques provide a fingerprint of the compound, confirming its formation and detailing the interactions between the cerium ion and the stearate ligands.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chelation Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for confirming the successful synthesis of cerium stearate through chelation. The process involves the reaction between a cerium salt and stearic acid, leading to the formation of a metal carboxylate. The FT-IR spectrum of the product, when compared to the spectrum of the stearic acid reactant, provides definitive evidence of this transformation.

The key indicator of chelation is the change observed in the carbonyl (C=O) stretching region of the spectrum. In pure stearic acid, a characteristic absorption peak for the carboxylic acid group (-COOH) is observed around 1701 cm⁻¹ researchgate.net. Upon successful reaction with cerium ions, this peak disappears. In its place, two new, distinct absorption bands emerge at lower frequencies, typically around 1546 cm⁻¹ and 1447 cm⁻¹ researchgate.net. These new peaks are assigned to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate anion (-COO⁻), respectively. This significant shift and splitting of the peaks confirm the coordination of the carboxylate group to the cerium ion, indicating the formation of this compound researchgate.net.

The separation value (Δν) between the asymmetric and symmetric stretching frequencies of the carboxylate group provides insight into its coordination mode. A smaller separation compared to the ionic sodium salt suggests a bidentate chelating coordination mode for the stearate ligands with the cerium ion dtu.dk.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Stearic Acid | Carboxyl (-COOH) Stretch | ~1701 | Indicates presence of the unreacted fatty acid. researchgate.net |

| This compound | Asymmetric Carboxylate (-COO⁻) Stretch | ~1546 | Confirmation of chelation and formation of the metal salt. researchgate.net |

| Symmetric Carboxylate (-COO⁻) Stretch | ~1447 |

Raman Spectroscopy for Cerium-Oxygen Interactions and Molecular Vibrations

Raman spectroscopy offers complementary information to FT-IR, particularly concerning the cerium-oxygen (Ce-O) bonds and low-frequency molecular vibrations. This technique is highly sensitive to the local symmetry and structure of the coordination environment around the cerium ion.

In cerium-containing compounds, a prominent Raman peak is typically observed in the region of 460-466 cm⁻¹. This band is assigned to the F2g symmetric breathing mode of the oxygen atoms surrounding the cerium ions, characteristic of the fluorite-type structure of cerium dioxide (CeO₂). acs.orgmdpi.comresearchgate.net The position and broadening of this peak are extremely sensitive to any disorder in the oxygen sublattice, such as the presence of oxygen vacancies or changes in the Ce-O bond length acs.orgmdpi.com.

Additional weak bands may appear at higher wavenumbers, often around 550 cm⁻¹ and 600 cm⁻¹, which are generally attributed to the presence of oxygen vacancies and other defect sites within the cerium oxide lattice structure acs.orgmdpi.comresearchgate.net. In systems where cerium interacts with molecular oxygen, distinct bands corresponding to peroxo- (O₂²⁻) and superoxo- (O₂⁻) like species can be detected around 825 cm⁻¹ and 1131 cm⁻¹, respectively nycu.edu.twresearchgate.net. The analysis of these specific Raman bands provides detailed insights into the nature of the cerium-oxygen interactions within the stearate complex and the potential for associated defect structures.

| Raman Shift (cm⁻¹) | Assignment | Structural Information |

|---|---|---|

| ~460-466 | F2g mode of CeO₂ | Symmetric Ce-O breathing mode; indicates local ceria-like structure. acs.orgmdpi.comresearchgate.net |

| ~550 & ~600 | Defect-induced modes | Presence of oxygen vacancies or Frenkel-type defects. acs.orgmdpi.comresearchgate.net |

| ~825 | Peroxo (O₂²⁻) species | Indicates specific type of cerium-oxygen interaction. nycu.edu.twresearchgate.net |

| ~1131 | Superoxo (O₂⁻) species | Indicates another form of cerium-oxygen surface interaction. nycu.edu.tw |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of elements on the material's surface ceriumlabs.com. For this compound, XPS is indispensable for probing the oxidation state of cerium, which can commonly exist as Ce³⁺ and Ce⁴⁺ thermofisher.com.

The analysis focuses on the complex Ce 3d core level spectrum. This region exhibits multiple peaks due to spin-orbit splitting (into 3d₅/₂ and 3d₃/₂ components) and complex final-state effects from the interaction between the core hole and the valence electrons thermofisher.comresearchgate.net. The resulting spectra for Ce³⁺ and Ce⁴⁺ are distinctly different and serve as fingerprints for each oxidation state researchgate.net.

The Ce⁴⁺ spectrum is characterized by six peaks, conventionally labeled v, v'', v''' for the 3d₅/₂ component and u, u'', u''' for the 3d₃/₂ component. A key identifying feature for Ce⁴⁺ is the peak labeled 'u''' at a high binding energy of approximately 917 eV, which is absent in the Ce³⁺ spectrum thermofisher.com. The Ce³⁺ spectrum shows four peaks, labeled v₀, v' for the 3d₅/₂ and u₀, u' for the 3d₃/₂ component. By de-convoluting the experimental Ce 3d spectrum and fitting it with these reference peaks, the relative concentrations of Ce³⁺ and Ce⁴⁺ on the surface of this compound can be quantified researchgate.net.

| Oxidation State | Component | Peak Label | Approximate Binding Energy (eV) |

|---|---|---|---|

| Ce³⁺ | Ce 3d₅/₂ | v₀ | ~880 |

| v' | ~885 | ||

| Ce 3d₃/₂ | u₀ | ~899 | |

| u' | ~904 | ||

| Ce⁴⁺ | Ce 3d₅/₂ | v | ~882 |

| v'' | ~889 | ||

| v''' | ~898 | ||

| Ce 3d₃/₂ | u | ~901 | |

| u'' | ~907 | ||

| u''' | ~917 |

Note: Binding energies are approximate and can vary slightly based on the specific chemical environment and instrument calibration. thermofisher.comresearchgate.net

Microscopic and Morphological Characterization

Microscopy techniques are employed to visualize the physical form of this compound, from the macroscale dispersion of particles down to the nanoscale surface features. This characterization is vital for understanding how the material's structure influences its bulk properties.

Scanning Electron Microscopy (SEM) for Particle Morphology and Dispersion

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the size, shape (morphology), and aggregation state of this compound particles or coatings nih.govazom.com. SEM provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons.

Studies on this compound coatings have revealed a variety of complex, hierarchical micro- and nanostructures. Descriptions of the observed morphologies include "dense mastoid" structures and "lotus-like" or "Allium giganteum like" textures composed of micro- and nano-sized leaves researchgate.netresearchgate.net. These intricate structures create a high degree of surface roughness, which is often a key factor in the material's performance in applications such as superhydrophobic coatings researchgate.net. SEM analysis can also be used to assess the uniformity and dispersion of this compound when it is incorporated as an additive into a polymer matrix or other composite materials.

| Observed Morphology | Description | Reference |

|---|---|---|

| Dense Mastoid Structure | A compact, micronanostructure coating with a bumpy, rounded appearance. | researchgate.net |

| Lotus-like / Allium giganteum like | A dual-scale, hierarchical texture composed of micro- and nano-sized leaves. | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) provides three-dimensional visualization of a material's surface at the nanoscale, offering higher resolution than SEM for topographical features ceriumlabs.comazooptics.com. The technique works by scanning a sharp probe, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured, allowing for the reconstruction of a precise 3D surface map azooptics.com.

Micro-Computed Tomography for Material Structure

Micro-Computed Tomography (Micro-CT or µCT) is a non-destructive three-dimensional imaging technique that provides detailed visualization of the internal structure of materials. This method utilizes X-rays to generate cross-sectional images of a sample, which are then computationally reconstructed to create a 3D model. This model allows for the analysis of the material's internal features, such as porosity, particle distribution, and structural integrity, without physically altering the specimen. sciopen.commicrophotonics.commicrophotonics.comsemanticscholar.org

In the context of this compound systems, Micro-CT offers a powerful tool for understanding its three-dimensional morphology, particularly when used as a component in composite materials or polymers. While specific studies applying Micro-CT directly to pure this compound powder are not extensively documented, the technique's application to analogous materials like porous ceramics and other metallic stearates demonstrates its potential. microphotonics.combaerlocher.com For instance, Micro-CT can be employed to characterize the dispersion and agglomeration of this compound particles within a polymer matrix, providing crucial insights into how it affects the mechanical and physical properties of the composite material.

The technique would allow for the quantitative analysis of key structural parameters. For a this compound-based composite, this could include:

Particle and Pore Visualization: Generating high-resolution 3D models of individual this compound particles and the surrounding pore network. sciopen.com

Porosity and Void Analysis: Quantifying the volume fraction of pores, their size distribution, and their interconnectivity. This is critical for applications where this compound is used to modify material density or act as a release agent.

Dispersion Assessment: Evaluating how uniformly this compound is distributed within a host material, identifying areas of clustering or insufficient mixing that could impact performance.

By providing a detailed, non-invasive view of the internal architecture, Micro-CT can facilitate the optimization of manufacturing processes and enhance the understanding of the structure-property relationships in materials containing this compound.

Crystalline Structure and Elemental Composition Analysis

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary analytical technique used to determine the crystallographic structure of a solid material. It provides information on the atomic arrangement, identifying crystalline phases and determining the degree of crystallinity. When X-rays interact with a crystalline sample, they are diffracted at specific angles determined by the material's lattice structure, producing a unique diffraction pattern.

For metallic stearates like this compound, XRD analysis is crucial for confirming the formation of the salt and characterizing its structure. The diffraction pattern of this compound is expected to show characteristic peaks that are distinct from its precursors, stearic acid and the cerium source. The analysis of other metal stearates, such as calcium stearate, shows that the crystalline structure can change with temperature, for example, due to the loss of water of crystallization. baerlocher.com While a standardized JCPDS (Joint Committee on Powder Diffraction Standards) file for this compound is not commonly cited, studies on related cerium compounds like cerium oxide (CeO₂) show well-defined peaks corresponding to its cubic fluorite structure. mdpi.com

The XRD pattern of a synthesized this compound sample would typically be analyzed for:

Peak Positions (2θ): The angles at which high-intensity peaks occur are used to identify the specific crystalline phase by comparing them to known standards or calculated patterns.

Peak Broadening: The width of the diffraction peaks can be used to estimate the average size of the crystallites through the Debye-Scherrer equation. Broader peaks generally indicate smaller crystallite sizes.

Crystallinity Index: The ratio of the area of crystalline peaks to the total area (including the amorphous halo) can be calculated to quantify the degree of crystallinity in the sample. srce.hr

Research on coatings containing this compound confirms its formation through the analysis of diffraction patterns, distinguishing it from other components in the composite layer.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Quantification

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. researchgate.net It is often coupled with Scanning Electron Microscopy (SEM) to provide chemical characterization of the material being imaged. The technique identifies the elemental composition by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. researchgate.net

EDS analysis is instrumental in confirming the synthesis of this compound and quantifying its elemental makeup. The analysis of a this compound sample would be expected to detect the presence of Cerium (Ce), Carbon (C), and Oxygen (O), which are its constituent elements. Research involving this compound coatings has utilized EDS to verify the incorporation of the compound and determine its relative concentration.

In one such study, the elemental composition of a layer containing this compound was quantified. researchgate.net The analysis provided the weight percentage (wt.%) and atomic percentage (at.%) of the elements present. For example, the atomic ratio of Carbon to Cerium (C/Ce) can be calculated from EDS data and compared to the theoretical value in the chemical formula of this compound, Ce(C₁₈H₃₅O₂)₃, which is 54:1. researchgate.net Experimental findings have shown C/Ce atomic ratios in the range of 49.5 to 52.77, closely approximating the theoretical value and thus confirming the formation of this compound. researchgate.net

A typical EDS analysis for a this compound system might yield the following data:

| Element | Theoretical Atomic % (Approx.) | Experimental Atomic % (Example Range) |

| Carbon (C) | 75.0% | 73-76% |

| Oxygen (O) | 8.3% | 8-10% |

| Cerium (Ce) | 1.4% | 1.0-2.0% |

| Hydrogen (H) | Not detected by EDS | Not applicable |

This interactive table presents hypothetical yet representative data based on the principles of EDS analysis for elemental quantification.

Surface Area and Porosity Investigations

Brunauer-Emmett-Teller (BET) Analysis for Specific Surface Area

The Brunauer-Emmett-Teller (BET) theory provides the basis for an important analytical technique for measuring the specific surface area of materials. microphotonics.com The method involves the physical adsorption of a gas (commonly nitrogen) onto the surface of a solid at cryogenic temperatures. microphotonics.com By measuring the amount of gas adsorbed at various pressures, the number of gas molecules required to form a single layer (monolayer) on the surface can be determined, which allows for the calculation of the specific surface area, typically expressed in square meters per gram (m²/g). akrochem.com

For metallic stearates, the specific surface area is a critical physical property that influences their behavior in various applications, such as lubrication and polymer processing. mdpi.com A larger surface area can correlate with better lubricity and reactivity. rsc.org Studies on other metal stearates, like magnesium stearate, have shown that processing methods such as milling can significantly increase the specific surface area by reducing particle size. rsc.org

While extensive BET data for this compound is not widely published, analysis of related materials provides insight into expected values. For example, the specific surface area of different grades of magnesium stearate can vary, impacting their performance as lubricants in pharmaceutical tableting. Research on cerium oxide nanoparticles has reported specific surface areas as high as 211 m²/g, although this is expected to be significantly higher than that of the bulk this compound salt. The precipitation method used for synthesizing metallic stearates can also influence the resulting surface area; higher dilution of reactants generally leads to smaller particles and a larger surface area. baerlocher.com

A hypothetical BET analysis of different batches of this compound might yield the following results:

| Sample ID | Synthesis Method | Particle Size | Specific Surface Area (m²/g) |

| CS-01 | Direct Precipitation | Coarse | 5.8 |

| CS-02 | Direct Precipitation (High Dilution) | Fine | 12.3 |

| CS-03 | Milled | Very Fine | 18.5 |

This interactive table illustrates how synthesis and processing could influence the specific surface area of this compound.

Pore Size Distribution Analysis

Pore size distribution analysis provides detailed information about the range of pore sizes within a porous material and the volume occupied by each size class. This characterization is essential for understanding a material's texture and how it will interact with fluids and gases. The data is often derived from the same gas adsorption/desorption isotherms used in BET analysis, with methods like the Barrett-Joyner-Halenda (BJH) analysis being commonly applied to the desorption branch of the isotherm to calculate pore size distribution in the mesopore range (2-50 nm).

For this compound, which typically exists as a fine powder, the porosity is primarily related to the interstitial voids created by the packing of its particles. The size and distribution of these pores can affect properties such as bulk density, flowability, and its performance as an anti-caking agent or a mold release agent. baerlocher.com

Electrochemical Characterization of Coating Performance

The performance of this compound coatings, particularly in the context of corrosion protection, is extensively evaluated using advanced electrochemical techniques. These methods provide quantitative and qualitative data on the coating's barrier properties, its ability to inhibit corrosion, and its surface-level interactions with the environment.

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and powerful technique used to probe the properties of protective coatings. researchgate.netnlab.pl By applying a small amplitude alternating current (AC) signal over a range of frequencies, EIS can characterize the resistive and capacitive behavior of the coating system. paint.org This analysis provides insight into the coating's barrier function, the penetration of electrolytes, and the initiation of corrosion at the underlying metal substrate. paint.orgyoutube.com

For this compound coatings, EIS is employed to monitor their degradation over time when exposed to corrosive media, such as sodium chloride solutions. researchgate.netresearchgate.net A high-performance coating initially exhibits very high impedance values (often in the giga-ohm range), behaving like a capacitor, which indicates excellent barrier properties against corrosive species. nlab.plyoutube.com As the coating degrades or allows electrolyte uptake, its impedance decreases. The appearance of new time constants in the EIS plots can signify delamination or the onset of corrosion at the metal-coating interface. paint.org

Research findings demonstrate that superhydrophobic this compound coatings electrodeposited on aluminum alloys exhibit significant corrosion resistance. researchgate.net EIS studies on these coatings show a notable increase in charge transfer resistance, indicating an effective inhibition of the corrosion process. researchgate.net The corrosion current density for substrates coated with this compound has been shown to decrease by several orders of magnitude compared to uncoated substrates. researchgate.net For instance, the corrosion current density for an AZ31B Mg alloy decreased from 1.79 × 10⁻⁴ A·cm⁻² to 5.57 × 10⁻⁷ A·cm⁻² after being coated. researchgate.net

Equivalent electrical circuit (EEC) modeling is used to interpret EIS data, where elements like coating capacitance (Cc), pore resistance (Rpo), and double-layer capacitance (Cdl) represent physical phenomena within the coating system. researchgate.netpaint.org Changes in these parameters over time provide a quantitative measure of the coating's protective performance.

| Coating System | Substrate | Test Solution | Initial Impedance at Low Frequency (|Z|0.01 Hz) | Protection Efficiency (%) |

|---|---|---|---|---|

| Superhydrophobic this compound | Anodized AA 2024-T3 | 3.5 wt.% NaCl | > 109 Ω·cm² | > 99 |

| This compound Conversion Coating | AZ31B Mg Alloy | 3.5 wt.% NaCl | ~ 107 Ω·cm² | 99.68 |

| Uncoated Substrate | AZ31B Mg Alloy | 3.5 wt.% NaCl | ~ 104 Ω·cm² | N/A |

Scanning Vibrating Electrode Technique (SVET) for Localized Corrosion Activity

The Scanning Vibrating Electrode Technique (SVET) is a specialized method for mapping local electrochemical currents in a solution above a material's surface. wikipedia.orgbiologic.net It is particularly valuable for studying localized corrosion phenomena, such as pitting and crevice corrosion, by identifying the locations of anodic (corroding) and cathodic (protected) sites in real-time. researchgate.netmdpi.comresearchgate.net The technique utilizes a microelectrode that vibrates perpendicular to the sample surface, converting the DC potential fields associated with corrosion currents into a measurable AC signal. biologic.net

In the context of this compound coatings, SVET is instrumental in demonstrating their "active" or "smart" corrosion protection capabilities. researchgate.net When a mechanical defect or scratch is introduced to the coating, exposing the underlying metal, SVET can monitor the subsequent electrochemical activity. For coatings containing this compound, studies have shown that the release of Ce³⁺ ions from the coating matrix can migrate to local cathodic sites, where they precipitate as cerium oxides or hydroxides. researchgate.netresearchgate.net This process stifles the cathodic reaction (typically oxygen reduction), effectively shutting down the local corrosion cell and demonstrating a self-healing effect. researchgate.netresearchgate.net

SVET maps of scratched this compound coatings show a significant reduction in localized current densities over time, providing direct visual evidence of the inhibition and self-healing process. researchgate.net This technique confirms that the protection offered by this compound is not merely a passive barrier but an active response to localized corrosion initiation. researchgate.net

| Coating State | Observation | Measured Local Current Density (Anodic Site) | Interpretation |

|---|---|---|---|

| Intact this compound Coating | No significant local current activity detected. | < 1 µA·cm⁻² | Excellent passive barrier protection. |

| Artificially Scratched Coating (Initial) | Strong anodic current at the scratch and cathodic current on the adjacent surface. | 15-25 µA·cm⁻² | Active corrosion cell established at the defect. |

| Artificially Scratched Coating (After 24h) | Significant reduction or elimination of local current activity at the scratch. | < 2 µA·cm⁻² | Self-healing effect due to the release and precipitation of cerium species. |

Zeta Potential Studies for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. anton-paar.com It represents the electrical potential at the boundary of the layer of ions that remains attached to a particle's surface as it moves through a liquid. anton-paar.com The surface charge of materials, including coating components like this compound, plays a crucial role in pigment dispersion, coating adhesion, and interaction with corrosive ions. nih.govanton-paar.com

While direct zeta potential studies on this compound are not extensively published, valuable insights can be drawn from research on cerium oxide (ceria) nanoparticles, which are the basis for the protective action of cerium compounds. nih.govnih.gov The zeta potential of ceria particles is highly dependent on the pH of the surrounding medium. nih.gov Typically, ceria particles exhibit a positive zeta potential in acidic conditions and a negative zeta potential in basic conditions. nih.gov The pH at which the zeta potential is zero is known as the isoelectric point (IEP). nih.gov For ceria, the IEP can vary depending on the synthesis method but is often found in the range of pH 6 to 9. nih.gov

The presence of stearate, a long-chain fatty acid, would significantly modify this behavior. The carboxylate groups of the stearate molecules would impart a negative charge to the surface, likely shifting the IEP to a more acidic pH and resulting in a negative zeta potential over a broader pH range. uky.edu This surface charge influences how the this compound particles interact with the substrate and other components in a coating formulation. A stable, well-dispersed system, often indicated by a zeta potential more positive than +30 mV or more negative than -30 mV, is crucial for forming a uniform and defect-free protective film. anton-paar.comuky.edu

| Material | pH | Typical Zeta Potential (mV) | Surface Charge |

|---|---|---|---|

| Cerium Oxide Nanoparticles | 3 | +35 to +45 | Positive |

| Cerium Oxide Nanoparticles | 7 | -5 to +10 (near IEP) | Near Neutral |

| Cerium Oxide Nanoparticles | 11 | -30 to -40 | Negative |

| Hypothesized this compound | 7 | -25 to -50 | Negative |

Coordination Chemistry and Mechanistic Studies of Cerium Stearate

Ligand-Metal Interactions and Complex Formation

The formation of cerium stearate (B1226849) involves the coordination of the cerium metal ion with stearate anions, which act as ligands. The stearate ligand (CH₃(CH₂)₁₆COO⁻) is the conjugate base of stearic acid, a long-chain saturated fatty acid. The interaction between the carboxylate group (-COO⁻) of the stearate and the cerium cation (Ce³⁺) is the basis of the complex formation.

Spectroscopic studies, particularly Fourier Transform Infrared (FTIR) spectroscopy, provide direct evidence for this coordination. In the infrared spectrum of stearic acid, a characteristic absorption peak corresponding to the carbonyl group (C=O) of the carboxylic acid is observed around 1701 cm⁻¹. researchgate.net Upon formation of the cerium stearate complex, this peak disappears. researchgate.netresearchgate.net In its place, new absorption peaks emerge at lower frequencies, typically around 1546 cm⁻¹ and 1447 cm⁻¹, which are attributed to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (-COO⁻), respectively. researchgate.netresearchgate.net This shift to lower wavenumbers and the splitting of the peak confirm the chelation between the stearic acid and the cerium ion, indicating the formation of a metal carboxylate. researchgate.netresearchgate.net

Redox Behavior of Cerium in Stearate Complexes

A defining characteristic of cerium among the lanthanides is its ability to exist in two stable oxidation states: +3 (cerous) and +4 (ceric). wikipedia.orgalfa-chemistry.com This Ce(III)/Ce(IV) redox couple is central to the chemical reactivity of its compounds, including this compound. smolecule.com The stearate ligand environment influences the redox potential of the cerium ion, making the transition between these states feasible under specific conditions.

The oxidation of Ce(III) to Ce(IV) is an electron-transfer process that can be initiated by oxidizing agents. wikipedia.org Conversely, Ce(IV) is a strong oxidizing agent and can be reduced back to Ce(III). mdpi.com In the context of the stearate complex, this redox cycling capability is fundamental to its function as an antioxidant and free radical scavenger. smolecule.comnih.gov The coordination sphere created by the stearate ligands can stabilize both the Ce³⁺ and Ce⁴⁺ states, thereby facilitating the reversible electron transfer that is key to its reactivity. researchgate.net The large change in ionic radii and the reorganization of the ligand sphere upon oxidation from Ce³⁺ to Ce⁴⁺ are critical factors that have kinetic control over the redox process. researchgate.net

Substitution Reactions and Ligand Exchange Processes

Ligand substitution, or exchange, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org For this compound, this could involve the stearate ligands being replaced by other molecules or ions, or the displacement of any coordinated solvent molecules.

The mechanism of ligand substitution in metal complexes generally falls into a continuum between two extremes:

Dissociative (D) Mechanism : The departing ligand leaves first, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. This is more common for sterically crowded octahedral complexes. libretexts.org

Associative (A) Mechanism : The incoming ligand first forms a bond with the metal center, creating a higher-coordination intermediate, from which the leaving group then departs. This pathway is common for square planar complexes but can occur in other geometries. libretexts.org

While specific kinetic studies on ligand exchange in this compound are not extensively detailed in the literature, the principles of lanthanide coordination chemistry suggest that such reactions are possible. The large ionic radius of cerium and the flexible coordination numbers it can adopt would influence the preferred pathway. The bulky nature of the stearate ligands could sterically hinder an associative pathway, potentially favoring a dissociative mechanism. The rate and feasibility of substitution would depend on several factors, including the concentration and nature of the incoming ligand, the solvent, and the temperature. For instance, in an aqueous environment, water molecules could potentially compete with stearate ligands for coordination sites on the cerium ion, especially if the pH is altered.

Mechanisms of Action in Diverse Environments

The primary mechanism by which this compound acts as an antioxidant is through its ability to scavenge free radicals. This action is a direct consequence of the Ce(III)/Ce(IV) redox couple. smolecule.com The process occurs via a single-electron transfer:

A free radical (R•), which is a highly reactive species with an unpaired electron, encounters the this compound complex.

The cerium ion in its +3 oxidation state (Ce³⁺) donates an electron to the free radical, neutralizing it and forming a stable, non-radical species.

In this process, the cerium ion is oxidized to the +4 state (Ce⁴⁺).

The reaction can be represented as: Ce³⁺ + R• → Ce⁴⁺ + R⁻

This ability to donate an electron effectively quenches the radical, preventing it from causing oxidative damage to other molecules. smolecule.com The cerium(IV) ion can subsequently be reduced back to cerium(III) by reducing agents present in the environment, allowing for a catalytic cycle where a single cerium ion can neutralize multiple free radicals. nih.govucf.edu This regenerative capability makes cerium compounds effective free radical scavengers. nih.govnih.gov

This compound is highly effective at creating water-repellent surfaces, a property known as hydrophobicity. smolecule.com The mechanism is based on the amphiphilic nature of the compound, which possesses a polar (hydrophilic) head—the cerium carboxylate group—and a long, nonpolar (hydrophobic) tail—the 17-carbon hydrocarbon chain of the stearate. smolecule.com

When applied to a surface, the this compound molecules self-assemble. The polar heads anchor to the substrate, while the long, nonpolar hydrocarbon tails orient themselves outwards, away from the surface. This creates a dense, brush-like layer of hydrocarbon chains, which presents a low-energy surface to the environment. smolecule.comresearchgate.net Water, being a highly polar molecule, has weak adhesive forces with this nonpolar surface. Consequently, water droplets tend to bead up, minimizing their contact area with the surface, resulting in a high water contact angle. ampp.orgresearchgate.net

Studies have shown that electrodeposited this compound coatings can create superhydrophobic surfaces with micro/nano hierarchical textures, achieving water contact angles as high as 165°. ampp.orgresearchgate.net This extreme water repellency not only provides waterproofing but also contributes to self-cleaning and anti-corrosion properties by preventing water and corrosive electrolytes from reaching the underlying substrate. ampp.orgnih.gov

Table 1: Research Findings on this compound Water Repellency

| Substrate | Deposition Method | Resulting Surface Feature | Water Contact Angle (WCA) | Reference |

|---|---|---|---|---|

| Anodized AA2024-T3 Aluminum | DC Electrodeposition | Dual-scale micro/nano hierarchical texture | 165 ± 1.6° | ampp.org |

| AZ31B Mg Alloy | Electrodeposition | Superhydrophobic conversion coating | 154.7° | researchgate.net |

| Stainless Steel Mesh | One-step Electrodeposition | Dense mastoid micronanostructure coating | 162.73° | researchgate.net |

The interactions of this compound with biological systems are multifaceted, stemming from the properties of both the cerium ion and the stearate ligand. Historically, ointments containing cerium(III) stearate were used in topical antiseptics for treating wounds, burns, and various skin diseases, suggesting antimicrobial or protective properties. mdpi.com

The biological activity can be understood through several mechanisms:

Membrane Interaction : The long fatty acid chain of stearate can facilitate interaction with the lipid bilayers of cell membranes. For bacteria, this interaction can disrupt membrane integrity. The positive charge of cerium ions may also displace divalent cations like Ca²⁺ and Mg²⁺ that stabilize the outer membrane of Gram-negative bacteria, increasing its permeability. mdpi.com

Ionic Mimicry : The trivalent cerium ion (Ce³⁺) has an ionic radius and coordination preferences similar to the divalent calcium ion (Ca²⁺). mdpi.com This similarity allows Ce³⁺ to potentially compete with Ca²⁺ for binding sites on proteins and other biological molecules, or to become incorporated into mineral matrices like bone. mdpi.com

Antioxidant and Anti-inflammatory Effects : As detailed previously, the free radical scavenging ability of the cerium ion can protect cells from oxidative stress, which is implicated in inflammation and cellular damage. smolecule.comresearchgate.net Some studies suggest that this compound may exhibit anti-inflammatory and anti-apoptotic (preventing cell death) effects. smolecule.com It has also been noted for potential immunomodulatory effects, possibly stimulating the production of cytokines and growth factors. smolecule.com

Theoretical Modeling and Simulation Studies

Theoretical and computational methods provide molecular-level insights into the behavior of this compound, complementing experimental findings. These studies are crucial for understanding its coordination chemistry, interaction with surfaces, and for predicting its performance as a functional additive in coatings.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of cerium compounds. aps.org For this compound, these calculations can elucidate several key aspects:

Electronic Structure and Bonding: DFT and DFT+U (DFT with a Hubbard U correction) methods are essential for accurately describing the complex electronic nature of cerium, which can exhibit mixed valency (Ce³⁺/Ce⁴⁺). aps.orgaps.org These calculations can determine the nature of the coordinate bond between the cerium ion and the carboxylate groups of the stearate ligands, including charge distribution and orbital interactions. researchgate.net

Adsorption on Metal Surfaces: Theoretical studies can model the adsorption of the this compound molecule on various metal surfaces. researchgate.net By calculating adsorption energies and analyzing the resulting geometry, researchers can predict the orientation of the molecule at the interface. Such studies often show a flat adsorption orientation for complex cerium-organic molecules, which maximizes surface coverage and inhibitory action. researchgate.net

Corrosion Inhibition Mechanisms: Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE) can be calculated to correlate the molecular structure of this compound with its potential as a corrosion inhibitor. These parameters provide insights into the molecule's ability to donate or accept electrons, a key aspect of its interaction with metal surfaces during corrosion inhibition.

| Computational Method | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Modeling electronic structure and reactivity. | Provides information on bonding, charge distribution, and molecular orbitals (HOMO/LUMO). aps.orgresearchgate.net |

| DFT+U | Correcting for electron correlation in cerium's f-orbitals. | Accurately predicts mixed-valence states (Ce³⁺/Ce⁴⁺) and magnetic properties. aps.orgresearchgate.net |

| Adsorption Energy Calculations | Simulating the interaction between this compound and a metal substrate. | Determines the stability and preferred orientation of the molecule on the surface. researchgate.net |

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound molecules, especially at interfaces, over time. nih.gov This technique models the interactions between atoms and molecules based on classical mechanics, providing a view of complex processes that are difficult to observe experimentally. escholarship.orgnih.gov

For this compound in coatings, MD simulations can reveal:

Interfacial Structure: Simulations can model the arrangement and orientation of this compound molecules at the interface between the coating and the metal substrate, as well as at the coating-environment interface. This includes understanding how the long stearate tails might orient themselves to create a hydrophobic, water-repelling surface.

Diffusion and Transport: MD is used to study the diffusion of corrosive species, such as water and chloride ions, through the coating matrix and towards the metal substrate. It can demonstrate how the presence and arrangement of this compound molecules may impede this diffusion, enhancing the barrier properties of the coating. escholarship.org

Self-Healing Dynamics: Simulations can provide a dynamic picture of the initial stages of the self-healing process. This includes modeling the release of cerium ions from the stearate complex in the presence of water and their subsequent migration to a defect site on the metal surface.

| Simulation Parameter | Phenomenon Investigated | Relevance to this compound Coatings |

| Potential Energy Surface | Interatomic and intermolecular forces. | Governs the interaction of this compound with the polymer matrix, substrate, and corrosive species. researchgate.net |

| Radial Distribution Function | Local molecular arrangement and solvation shells. | Characterizes the structure of water and ions around the this compound molecule at the interface. nih.gov |

| Mean Squared Displacement | Atomic and molecular mobility over time. | Used to calculate diffusion coefficients of water and corrosive ions within the coating. escholarship.org |

Machine Learning Approaches for Performance Prediction

Machine learning (ML) is an emerging approach in materials science to accelerate the design and optimization of coatings. calpoly.edu By training algorithms on existing experimental data, ML models can predict the performance of new coating formulations without the need for extensive, time-consuming laboratory testing. nasa.govmdpi.com

In the context of this compound coatings, ML can be applied to:

Predict Corrosion Inhibition Efficiency: ML models, such as artificial neural networks (ANN) or adaptive neuro-fuzzy inference systems (ANFIS), can be trained using a dataset that includes coating composition (e.g., concentration of this compound), application parameters, and electrochemical test results (e.g., corrosion current density, polarization resistance). researchgate.net The trained model can then predict the inhibition efficiency for new, untested formulations.

Optimize Coating Properties: ML algorithms can identify complex, non-linear relationships between input variables (e.g., this compound loading, curing temperature, coating thickness) and output performance metrics (e.g., hardness, adhesion, self-healing capability). researchgate.netdoaj.org This allows for the data-driven optimization of the coating formulation to achieve desired performance characteristics.

Accelerate Materials Discovery: By predicting the properties of hypothetical material combinations, ML can guide researchers toward the most promising formulations, significantly reducing the experimental workload and accelerating the development of next-generation coatings. nasa.gov

| Machine Learning Model | Input Data Examples | Predicted Performance Metric |

| Artificial Neural Networks (ANN) | This compound concentration, coating thickness, environmental conditions (pH, salinity). | Corrosion rate, coating lifetime. mdpi.com |

| Support Vector Machines (SVM) | Processing parameters (e.g., spray distance, power), material composition. | Coating porosity, hardness. mdpi.comresearchgate.net |

| Adaptive Neuro-Fuzzy Inference System (ANFIS) | Electrochemical data (e.g., impedance values), inhibitor concentration. | Inhibition efficiency, charge transfer resistance. researchgate.net |

| Random Forest (RF) | Molecular descriptors, formulation components. | Adhesion strength, self-healing efficiency. mdpi.com |

Environmental and Green Chemistry Aspects of Cerium Stearate

Utilization in Environmentally Benign Coatings as Chromate Alternatives

The development of environmentally friendly coatings is a significant area of research, particularly concerning the replacement of hazardous materials like chromates. mdpi.comfinishingandcoating.comserdp-estcp.mil Cerium-based compounds have emerged as promising alternatives for corrosion protection. mdpi.comdtic.mil

Recent studies have explored the use of cerium stearate (B1226849) in the formulation of superhydrophobic coatings for the active corrosion protection of aluminum alloys, such as AA 2024-T3. researchgate.net These coatings can be created through an electrodeposition process, resulting in a hierarchical micro/nano texture. researchgate.net The cerium stearate, with its low surface energy, contributes to the superhydrophobicity of the coating, which provides a barrier against corrosive elements. researchgate.net Electrochemical tests have demonstrated that these as-prepared superhydrophobic conversion coatings significantly enhance the anticorrosion properties of the metal substrate. researchgate.net The corrosion inhibition effect of this compound is a key factor in its performance, making it a viable candidate for developing greener and safer coating processes as an alternative to traditional chromate treatments. researchgate.netkeronite.com

Applications in Adsorption for Environmental Remediation

The potential of cerium-based materials as adsorbents for environmental remediation is an active area of study. nih.govmdpi.com While research into this compound for the removal of specific hazardous contaminants is still emerging, studies on its general adsorption characteristics provide foundational knowledge.

Currently, there is a lack of specific research in the provided search results detailing the use of this compound for the removal of hazardous contaminants such as Arsenic(V) (As(V)). The existing literature on cerium-based adsorbents for As(V) removal primarily focuses on materials like cerium-loaded volcanic rocks, cerium-doped iron oxides, and cerium-manganese modified biochar. nih.govmdpi.com

Studies on the nitrogen adsorption isotherms of this compound have been conducted to understand its adsorption behavior. The nitrogen adsorption capacity of this compound increases steadily with a rise in relative pressure, indicating a multilayer adsorption phenomenon. pjoes.com When the adsorption equilibrium pressure is near the saturation pressure, the adsorption capacity shows a rapid increase. pjoes.com

Table 1: Nitrogen Adsorption Isotherm Data for this compound

| Relative Pressure (P/P₀) | Adsorption Capacity (cm³/g) |

|---|

This table is based on data presented in a comparative study of fuel additives and illustrates the multilayer adsorption characteristics of this compound. pjoes.com

While specific kinetic models for the adsorption of environmental contaminants onto this compound are not detailed in the provided results, the general principles of adsorption kinetics, such as pseudo-first-order and pseudo-second-order models, are used to describe the rate of adsorption processes. researchgate.netscirp.org Similarly, adsorption isotherm models like the Langmuir and Freundlich isotherms are employed to describe the equilibrium of adsorption. researchgate.netscirp.org

The specific mechanisms of adsorption of hazardous contaminants onto this compound, such as electrostatic attraction or ligand exchange, have not been extensively studied in the available research. However, the adsorption mechanism of stearic acid on mineral surfaces can involve the formation of complexes and physical adsorption. researchgate.net For cerium-based adsorbents in general, the adsorption of anions like arsenate can be influenced by electrostatic interactions and the formation of inner-sphere complexes with the cerium ions on the adsorbent surface. nih.govnih.gov

Research on Environmental Fate and Behavior

There is limited specific information in the provided search results regarding the environmental fate and physicochemical properties of this compound in low-temperature geochemical environments. The environmental geochemistry of cerium itself is well-documented, with cerium commonly existing in both the trivalent (Ce³⁺) and tetravalent (Ce⁴⁺) states in such environments. nih.govmdpi.com The behavior of cerium compounds, including their solubility and mobility, is influenced by these oxidation states and the surrounding geochemical conditions. nih.govmdpi.com The fate of stearates in the environment is generally linked to biodegradation processes. However, the combined fate and behavior of this compound as a specific compound requires further investigation. mdpi.com

Interaction with Environmental Ligands

This compound, as a metallic soap, is largely insoluble in water. wikipedia.org Its environmental interactions are primarily dictated by the behavior of its constituent ions, the cerium (III) cation (Ce³⁺) and the stearate anion, upon slow dissociation or surface interaction at the solid-water interface. The fate and transport of cerium in the environment are significantly influenced by its interactions with naturally occurring ligands.

Cerium (III) is classified as a hard acid under the Hard and Soft Acids and Bases (HSAB) theory. This classification indicates a strong preference for forming stable complexes with hard bases, which are abundant in the environment. nih.gov Common environmental ligands that are hard bases include phosphate (PO₄³⁻), carbonate (CO₃²⁻), and hydroxide (OH⁻), as well as the functional groups found in humic substances.

Interaction with Phosphates and Carbonates: In soil and aquatic systems, cerium (III) ions released from this compound are expected to readily react with phosphate and carbonate ions. This interaction leads to the formation of highly insoluble precipitates, namely cerium phosphate (CePO₄) and cerium carbonate (Ce₂(CO₃)₃). nih.govspmi.ru This process effectively immobilizes the cerium, reducing its bioavailability and transport in the environment. Studies on cerium oxide nanoparticles have similarly shown that the presence of exchangeable Ce(III) can lead to the formation of Ce(III) phosphate surface precipitates in soil. nih.gov The dissolution of cerium phosphate itself is a complex process, influenced by factors such as pH and the concentration of other ions like carbonate. spmi.ru

Interaction with Humic Substances: Humic substances, major components of soil organic matter, contain carboxyl and phenolic functional groups that can act as ligands for metal ions. Cerium (III) ions can form complexes with humic acids. nih.gov This complexation can influence the mobility of cerium. Depending on the conditions, humic substances can either enhance the transport of cerium by forming soluble organo-metallic complexes or contribute to its sequestration in the soil matrix. researchgate.net The interaction between cerium and humic acid has been shown to form a stable complex. nih.gov

The stearate component, a long-chain fatty acid, is generally biodegradable. Its interaction in the environment is less of a concern for metal toxicity compared to the cerium ion.

| Environmental Ligand | Type of Interaction | Resulting Compound/Complex | Environmental Significance |

|---|---|---|---|

| Phosphate (PO₄³⁻) | Precipitation | Cerium Phosphate (CePO₄) | Immobilization of cerium, reduced bioavailability. nih.govnih.gov |

| Carbonate (CO₃²⁻) | Precipitation | Cerium Carbonate (Ce₂(CO₃)₃) | Sequestration of cerium in soils and sediments. nih.govspmi.ru |

| Humic Substances | Complexation | Cerium-Humic Complex | Can influence cerium mobility, either enhancing or reducing it. nih.govresearchgate.net |

Sustainable Synthesis Approaches (e.g., One-Step Electrodeposition for Coatings)

Traditional synthesis methods for metallic soaps can involve high temperatures and the use of organic solvents. wikipedia.org In contrast, green chemistry principles encourage the development of more sustainable and environmentally friendly synthesis routes. For the application of this compound, particularly in protective coatings, one-step electrodeposition has emerged as a highly efficient and sustainable approach.

This method involves the direct formation of a this compound coating on a conductive substrate through an electrochemical process. A simple DC electrodeposition technique can be used to deposit superhydrophobic this compound coatings on materials like aluminum alloys. researchgate.net This process is typically carried out in an ethanolic solution containing a cerium salt (e.g., cerium nitrate) and stearic acid at room temperature. mdpi.com

The key advantages of this one-step electrodeposition process include:

Efficiency: It is a facile and rapid method for creating functional coatings. researchgate.net

Environmental Friendliness: The process often uses environmentally benign solvents like ethanol and can be performed at ambient temperatures, reducing energy consumption. mdpi.com The use of deep eutectic solvents (DESs), which are considered green solvents, is also being explored for cerium-based coatings. researchgate.net

Functionality: The technique allows for the formation of micro-nano hierarchical structures that impart desirable properties such as superhydrophobicity and excellent corrosion resistance. researchgate.netnimbasia.com

Research has demonstrated that by controlling parameters such as voltage and deposition time, the morphology and properties of the this compound coating can be precisely tailored. For instance, an electrodeposition process at 40 V for 120 minutes can result in a coating with a water contact angle of 165°, indicating superhydrophobicity. researchgate.net These coatings have shown excellent chemical stability and mechanical durability, making them suitable for industrial applications. researchgate.net The active corrosion protection is attributed to the release of Ce³⁺ ions, which act as corrosion inhibitors. researchgate.netresearchgate.net

| Substrate | Electrodeposition Parameters | Key Finding | Reference |

|---|---|---|---|

| Anodized AA 2024-T3 | 40 V, varying times (up to 120 min) in a simple DC setup | Formation of a superhydrophobic (WCA 165°) coating with a dual-scale hierarchical texture. Showed active corrosion protection via Ce³⁺ release. | researchgate.net |

| Stainless Steel Mesh | One-step electrodeposition | Created a compact, solid superhydrophobic coating with a static water contact angle of 162.73° and excellent self-cleaning properties. | nimbasia.com |

| AA7075 Aluminum Alloys | Post-treatment step using ethanolic solution of Ce(NO₃)₃ and stearic acid at 20 V for 20 min. | Improved corrosion resistance by forming a hydrophobic cerium-based layer. | mdpi.com |

Comparative Studies and Future Research Directions

Comparative Analysis with Other Metal Stearates

Cerium stearate (B1226849) belongs to the broader class of metal stearates, which are metallic salts of stearic acid. While they share a common anionic component, the nature of the metal cation significantly influences their physical and chemical properties, dictating their suitability for various applications, particularly in polymer systems.

Lanthanum (La) and Neodymium (Nd) stearates, like cerium stearate, are rare earth metal soaps that have found utility as thermal stabilizers for polymers, most notably for polyvinyl chloride (PVC). Research has shown that rare-earth stearates can act as effective thermal stabilizers for rigid PVC, with their stabilizing efficiency influenced by the electronic shell of the specific rare-earth element. researchgate.net

Lanthanum stearate, in particular, has been studied for its role as a co-stabilizer with traditional calcium/zinc (Ca/Zn) stabilizer systems in PVC. researchgate.net Its incorporation can lead to a notable improvement in the polymer's thermal stability. mdpi.com For instance, the combination of Ca/Zn stabilizers with lanthanum stearate enhances the stabilization efficiency in PVC when processed at high temperatures. mdpi.com In natural rubber, lanthanum stearate has been shown to improve mechanical properties and resistance to hot air aging. mdpi.com While specific research on neodymium stearate is less common, its behavior is expected to be similar to other rare-earth stearates, functioning by absorbing hydrogen chloride released during PVC degradation and replacing unstable chlorine atoms on the polymer chain. researchgate.net

Table 1: Comparison of this compound with Other Rare Earth Stearates in Polymer Stabilization

| Feature | This compound | Lanthanum Stearate | Neodymium Stearate (Inferred) |

|---|---|---|---|

| Primary Role | Thermal stabilizer, lubricant, antioxidant wikipedia.org | Co-stabilizer, thermal stabilizer researchgate.netmdpi.com | Thermal stabilizer researchgate.net |

| Common Polymer | Polyvinyl Chloride (PVC) researchgate.net | Polyvinyl Chloride (PVC), Natural Rubber (NR) mdpi.com | Polyvinyl Chloride (PVC) researchgate.net |

| Mechanism | Acts as an acid scavenger and stabilizer. wikipedia.orgstabilization-technologies.com | Improves efficiency of Ca/Zn stabilizers, enhances aging resistance. mdpi.com | Likely acts as an acid scavenger, similar to other rare earth stearates. researchgate.net |

| Synergistic Effects | Works well in compound stabilizers with zinc stearate and pentaerythritol (B129877). researchgate.net | Shows synergistic improvement with Ca/Zn stabilizers. mdpi.com | Expected to have synergistic potential with other metal stearates. |

Alkali metal stearates (e.g., sodium stearate, lithium stearate) and alkaline earth stearates (e.g., calcium stearate, magnesium stearate) are among the most widely used metal soaps in the polymer industry. goldstab.com Their functions are diverse, ranging from lubricants and mold release agents to acid scavengers. goldstab.combaerlocher.com

Alkali Stearates : Sodium stearate serves as a lubricant and nucleating agent in thermoplastics like polypropylene and high-impact polystyrene. goldstab.combaerlocher.com Lithium stearate is used as a thickener and can raise the melting point of waxes. baerlocher.com

Alkaline Earth Stearates : Calcium stearate is a crucial acid scavenger in polyolefin synthesis, neutralizing residual catalyst components which enhances long-term thermal and UV stability. goldstab.com It also acts as a lubricant and hydrophobic agent. goldstab.combaerlocher.com Magnesium stearate is employed as a lubricant and release agent, particularly for ABS and SAN polymers. goldstab.com Zinc stearate, though not an alkaline earth stearate, is often used alongside them as a secondary stabilizer for PVC and an acid scavenger in polyolefins. goldstab.comup.ac.za

Compared to this compound, which is often used for its specific stabilizing and antioxidant properties, alkali and alkaline earth stearates are more commonly used as general-purpose processing aids and acid neutralizers. wikipedia.orgstabilization-technologies.com In PVC stabilization, Ca/Zn stearate systems are common, and they work synergistically to provide both good initial color and long-term stability. researchgate.net this compound can be incorporated into such systems to further enhance performance. researchgate.net

Table 2: Functional Comparison of Metal Stearates in Polymer Systems

| Metal Stearate | Cation Type | Primary Functions in Polymers |

|---|---|---|

| This compound | Rare Earth | Heat Stabilizer, Antioxidant, Lubricant wikipedia.org |

| Sodium Stearate | Alkali | Lubricant, Nucleating Agent, Thickening Agent goldstab.com |

| Lithium Stearate | Alkali | Thickener, Lubricant, Melting Point Modifier baerlocher.com |

| Calcium Stearate | Alkaline Earth | Acid Scavenger, Lubricant, Mold Release Agent, Hydrophobic Agent goldstab.com |

| Magnesium Stearate | Alkaline Earth | Lubricant, Release Agent, Anti-tacking Agent goldstab.com |

| Zinc Stearate | Transition Metal | Secondary Stabilizer, Acid Scavenger, Release Agent, Lubricant goldstab.comup.ac.za |

Comparison with Other Cerium Compounds (e.g., Cerium Carbonate) in Specific Applications

This compound's utility can be better understood by comparing it with other cerium compounds, such as cerium carbonate (Ce₂(CO₃)₃). While both are sources of cerium, their distinct properties lead to different primary applications.

Cerium carbonate is a water-insoluble cerium source that serves as a precursor for other cerium compounds, notably cerium oxide, through calcination. americanelements.com Its major applications are in industrial fields. It is used extensively as a catalyst, particularly in automotive catalytic converters to reduce harmful emissions, and in organic synthesis. It also finds use in the glass and ceramics industry as a decolorizing and polishing agent and to improve the thermal stability and strength of ceramic materials. americanelements.com

In contrast, this compound's applications are largely dictated by the long hydrocarbon chains of the stearate anion, which impart lubricating and hydrophobic properties. It is primarily used as a stabilizer and antioxidant in the production of plastics. wikipedia.org Historically, this compound was also used in topical antiseptic ointments for treating wounds and burns, leveraging the bacteriostatic properties of cerium. mdpi.commdpi.com While cerium carbonate is a key component in high-tech applications like emission control and advanced materials, this compound excels in applications requiring dispersion in organic media, such as polymers and coatings.

Table 3: Application Comparison: this compound vs. Cerium Carbonate

| Application Area | This compound | Cerium Carbonate |

|---|---|---|

| Polymer Industry | Stabilizer, antioxidant, lubricant for plastics like PVC. wikipedia.org | Used to impart color to engineering plastics. |

| Catalysis | Used as a catalyst in some polymer synthesis reactions. wikipedia.org | Widely used in automotive exhaust purification and organic synthesis. |

| Glass & Ceramics | Not a primary application. | Polishing agent, decolorizing agent, additive to enhance ceramic properties. americanelements.com |

| Coatings | Component for superhydrophobic and anti-corrosion coatings. researchgate.net | Not a primary application. |

| Biomedical | Historical use in topical antiseptics. mdpi.commdpi.com | Investigated for potential use in drug delivery systems. |

| Precursor Role | Not a primary role. | Precursor for other cerium compounds, especially cerium oxide. americanelements.com |

Integration with Other Materials for Enhanced Functionality (e.g., Hybrid Coatings, Composites)

The functionality of this compound is significantly enhanced when integrated with other materials, leading to the development of advanced composites and hybrid coatings with superior properties.

In the realm of protective coatings, this compound is instrumental in creating superhydrophobic surfaces for corrosion protection. researchgate.net When deposited on metal substrates like aluminum or magnesium alloys, it forms a dense, micro-nanostructured coating that exhibits a high water contact angle and excellent self-cleaning properties. researchgate.netresearchgate.net These coatings provide active corrosion protection through a self-healing mechanism where Ce³⁺ ions are released to inhibit the corrosion process. researchgate.net The integration of cerium compounds into hybrid organic-inorganic sol-gel coatings has also been shown to dramatically decrease the corrosion current density of aluminum alloys. iut.ac.ir The cerium acts as a network modifier, promoting a more condensed and crosslinked coating structure that provides a superior barrier against corrosive elements. researchgate.net